Azepane Ring Outperforms Piperidine in Proteasome DUB Inhibitor Antiproliferative Activity: Three Pairwise Head-to-Head Comparisons
In a structure–activity relationship study of b-AP15-derived proteasome deubiquitinase inhibitors, changing the central ring from piperidine (six-membered) to azepane (seven-membered) produced a statistically significant increase in antiproliferative activity across three independent matched pairs: b-AP15 (piperidine) versus VLX1546 (azepane); VLX1552 (piperidine) versus VLX1570 (azepane); and VLX1545 (piperidine) versus VLX1567 (azepane). All three azepane-containing compounds showed enhanced potency in HCT116 colon cancer cell viability assays (72 h continuous exposure, FMCA readout) [1]. Furthermore, the lead azepane derivative VLX1570 demonstrated improved aqueous solubility in a clinically compatible formulation (5% PEG400/1% Kolliphor EL/4% Tween-80) compared to b-AP15, which required ≥5% Kolliphor EL, enabling intravenous administration [1].
| Evidence Dimension | Antiproliferative activity in HCT116 colon cancer cells (72 h exposure) |
|---|---|
| Target Compound Data | VLX1570 (azepane core): DUB inhibition IC₅₀ = 13.0 ± 2.7 μM (Ub-AMC substrate); cellular proteasome DUB inhibition IC₅₀ = 6.4 ± 2.2 μM |
| Comparator Or Baseline | b-AP15 (piperidine core): DUB inhibition IC₅₀ = 16.8 ± 2.8 μM (Ub-AMC substrate); cellular proteasome DUB inhibition IC₅₀ = 6.5 ± 2.9 μM |
| Quantified Difference | VLX1570 (azepane) is ~23% more potent than b-AP15 (piperidine) in Ub-AMC enzymatic assay; solubility improvement enabled reduced Kolliphor EL excipient from ≥5% to 1% |
| Conditions | HCT116 colon cancer cell line; 72 h continuous exposure; FMCA viability assay; Ub-AMC fluorogenic substrate; purified 26S proteasome preparations |
Why This Matters
Direct pairwise comparisons demonstrate that the seven-membered azepane ring confers both enhanced target potency and improved formulation properties over the six-membered piperidine ring, making azepane-2-carboxylate derivatives the preferred scaffold for proteasome DUB inhibitor lead optimization.
- [1] Wang, X., et al. (2015). Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15. Chemical Biology & Drug Design, 86(5), 1036–1048. DOI: 10.1111/cbdd.12571. PMC4846425. View Source
